molecular formula C9H8F2O2 B182891 Methyl 3,4-difluoro-2-methylbenzoate CAS No. 160775-14-4

Methyl 3,4-difluoro-2-methylbenzoate

Cat. No. B182891
M. Wt: 186.15 g/mol
InChI Key: RKSMUWMDZDLGGA-UHFFFAOYSA-N
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Description

Methyl 3,4-difluoro-2-methylbenzoate is a chemical compound that belongs to the class of organic compounds known as benzoates. These are compounds containing a benzene ring conjugated to a carboxylic acid. The presence of fluorine atoms on the benzene ring can significantly alter the compound's reactivity and physical properties due to the high electronegativity of fluorine.

Synthesis Analysis

The synthesis of fluorinated benzoates often involves the use of fluorinated starting materials or the introduction of fluorine atoms into the benzene ring at various stages of the synthesis. For example, a related compound, 4-chloro-2,3,5-trifluorobenzoic acid, was synthesized from methyl 2,3,4,5-tetrafluorobenzoate through a multi-step process . Similarly, trifluoromethylbenzo[b]furans were synthesized from phenols via direct ortho functionalization, which could be a relevant method for the synthesis of methyl 3,4-difluoro-2-methylbenzoate .

Molecular Structure Analysis

The molecular structure of fluorinated benzoates can be characterized using various spectroscopic techniques such as FT-IR, NMR, and mass spectrometry. For instance, the structure of 4-chloro-2,3,5-trifluorobenzoic acid was established using these methods . Single-crystal X-ray diffraction is another powerful tool for determining the precise molecular geometry, as demonstrated in the study of methyl 4-hydroxybenzoate .

Chemical Reactions Analysis

Fluorinated benzoates can undergo a variety of chemical reactions. The presence of fluorine atoms can influence the reactivity of the carboxylic acid group and the aromatic ring. For example, the electrochemical reduction of methylfluorobenzoates has been studied, revealing insights into the C–F bond cleavages and the influence of electron-withdrawing groups on the reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 3,4-difluoro-2-methylbenzoate would be influenced by the presence of the fluorine atoms and the methyl group on the benzene ring. Fluorine atoms can increase the acidity of the carboxylic acid group and affect the boiling and melting points of the compound. The compound's solubility in various solvents and its stability under different conditions are also important aspects of its physical and chemical properties. Theoretical calculations, such as those performed on methyl 4-hydroxybenzoate, can predict properties like the band gap, which is indicative of the molecule's electronic properties .

Scientific Research Applications

  • Agrochemical and Pharmaceutical Industries

    • Field : Agrochemical and Pharmaceutical Industries .
    • Application : Trifluoromethylpyridines, which can be synthesized using difluoromethylated compounds, are a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests .
    • Methods : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives are used in these industries . The major use of TFMP derivatives is in the protection of crops from pests .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Organic Chemistry

    • Field : Organic Chemistry .
    • Application : Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .
    • Methods : The formation of X–CF2H bond where X is oxygen, nitrogen or sulfur is conventionally achieved upon reaction with ClCF2H . More recently, numerous protocols have achieved X–H insertion with novel non-ozone depleting difluorocarbene reagents .
    • Results : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

properties

IUPAC Name

methyl 3,4-difluoro-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-5-6(9(12)13-2)3-4-7(10)8(5)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSMUWMDZDLGGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,4-difluoro-2-methylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Zhou, Z Wang, J Kou, S Wu, J Zhang… - … Process Research & …, 2019 - ACS Publications
A novel six-step synthesis of 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol (1) is described. Starting with 3,4-difloro-2-methylbenzoic acid and using diphenyl disulfide as an ideal …
Number of citations: 9 pubs.acs.org

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